molecular formula C10H4Br2F3N B598098 3,4-Dibromo-7-trifluoromethylquinoline CAS No. 1203579-32-1

3,4-Dibromo-7-trifluoromethylquinoline

Cat. No.: B598098
CAS No.: 1203579-32-1
M. Wt: 354.952
InChI Key: JJBWRBARDRPPSA-UHFFFAOYSA-N
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Description

3,4-Dibromo-7-trifluoromethylquinoline is a multifunctional halogenated quinoline derivative designed for advanced research and development, particularly in medicinal chemistry. The quinoline core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . The specific substitution pattern on this compound—bromine atoms at the 3 and 4 positions and a trifluoromethyl group at the 7 position—makes it a versatile and valuable intermediate for the synthesis of more complex molecules. Research Applications and Value: The primary research value of this compound lies in its use as a key synthetic building block. The bromine atoms serve as excellent leaving groups, enabling further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to create diverse chemical libraries for biological screening . The presence of the trifluoromethyl group at the 7-position is of significant pharmacological interest. This group is known to enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability, which are critical properties in the development of active pharmaceutical ingredients (APIs) . Quinoline derivatives bearing trifluoromethyl groups have been extensively investigated as potent antimicrobial agents and are also prominent in the development of anticancer therapies , where they can act through mechanisms such as growth inhibition, cell cycle arrest, and apoptosis . Researchers can utilize this compound to develop novel substances targeting a range of diseases, potentially including bacterial infections, cancers, and other conditions where quinoline-based molecules have shown efficacy. Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBWRBARDRPPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672666
Record name 3,4-Dibromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-32-1
Record name 3,4-Dibromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3,4 Dibromo 7 Trifluoromethylquinoline

The chemical reactivity of 3,4-Dibromo-7-trifluoromethylquinoline is principally dictated by the two bromine substituents at the C-3 and C-4 positions and the influential trifluoromethyl group at C-7. These features make it a valuable intermediate in the synthesis of more complex molecular architectures.

Nucleophilic Substitution Reactions on the Halogenated Positions

The bromine atoms at positions C-3 and C-4 are susceptible to displacement by various nucleophiles. The relative reactivity of these positions is influenced by both electronic and steric factors. Generally, the C-4 position in quinoline (B57606) systems is more activated towards nucleophilic attack than the C-3 position. This is attributed to the better stabilization of the Meisenheimer intermediate formed during the substitution at C-4 by the ring nitrogen.

The displacement of bromine atoms can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, the reaction with a primary amine would be expected to yield a mixture of 3-amino-4-bromo-7-trifluoromethylquinoline and 4-amino-3-bromo-7-trifluoromethylquinoline, with the latter likely being the major product under kinetic control. Selective substitution can often be achieved by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

NucleophileExpected Major Product
Primary Amine (e.g., Aniline)4-Anilino-3-bromo-7-trifluoromethylquinoline
Alkoxide (e.g., Sodium Methoxide)3-Bromo-4-methoxy-7-trifluoromethylquinoline
Thiolate (e.g., Sodium Thiophenoxide)3-Bromo-4-(phenylthio)-7-trifluoromethylquinoline

Influence of the Trifluoromethyl Group on Nucleophilicity of the Quinoline Ring

The trifluoromethyl (CF3) group at the C-7 position exerts a profound influence on the reactivity of the quinoline ring. As a potent electron-withdrawing group, it significantly decreases the electron density of the entire heterocyclic system. This deactivation has two major consequences.

Firstly, it enhances the electrophilicity of the carbon atoms in the quinoline ring, particularly those bearing the halogen atoms (C-3 and C-4), making them more susceptible to nucleophilic attack. This effect complements the inherent reactivity of these positions. Secondly, the CF3 group reduces the basicity of the quinoline nitrogen, which in turn can influence the reaction pathways and the stability of intermediates. For instance, in reactions proceeding through a protonated quinoline species, the decreased basicity might necessitate stronger acidic conditions.

Metal-Catalyzed Cross-Coupling Reactions

The bromo-substituents on this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, selective mono- or di-arylation/vinylation can be achieved. The higher reactivity of the C-4 bromine atom often allows for selective mono-coupling at this position under controlled conditions. Subsequent coupling at the C-3 position can then be performed, potentially with a different boronic acid, to generate unsymmetrically substituted quinolines. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Water4-Phenyl-3-bromo-7-trifluoromethylquinoline
4-Methoxyphenylboronic acidPd(dppf)Cl2K3PO4Dioxane3-Bromo-4-(4-methoxyphenyl)-7-trifluoromethylquinoline
Vinylboronic acid pinacol (B44631) esterPd(OAc)2 / SPhosCsFTHF3-Bromo-4-vinyl-7-trifluoromethylquinoline

Stille and Negishi Coupling Applications

Similar to the Suzuki-Miyaura reaction, Stille and Negishi couplings provide alternative routes for C-C bond formation. The Stille reaction utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. nih.govpsu.edu These methods are often complementary to the Suzuki coupling, offering different substrate scopes and reaction conditions. nih.gov The general principles of reactivity, with the C-4 position being more reactive, are expected to hold true for these transformations as well. nih.gov

Amination Reactions (Buchwald–Hartwig Type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. diva-portal.org This reaction is highly valuable for the synthesis of arylamines. With this compound, this methodology allows for the introduction of a wide range of primary and secondary amines at the C-3 and C-4 positions. Similar to the C-C coupling reactions, selective mono-amination at the C-4 position is anticipated to be the favored initial step.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AmineCatalystLigandBaseSolventExpected Product
Aniline (B41778)Pd2(dba)3BINAPNaOtBuToluene4-Anilino-3-bromo-7-trifluoromethylquinoline
MorpholinePd(OAc)2XPhosK2CO3Dioxane4-(Morpholino)-3-bromo-7-trifluoromethylquinoline
BenzylaminePd(OAc)2RuPhosCs2CO3t-BuOH4-(Benzylamino)-3-bromo-7-trifluoromethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a key class of reactions for introducing new functional groups. The regiochemical outcome of such reactions on this compound is heavily influenced by the electronic properties of the existing substituents.

The quinoline ring is a bicyclic heteroaromatic system. In general, electrophilic substitution on unsubstituted quinoline occurs preferentially on the electron-rich benzene (B151609) ring at positions 5 and 8. However, in this compound, the presence of strong electron-withdrawing groups significantly deactivates the entire ring system towards electrophilic attack.

The trifluoromethyl (-CF3) group at the C7 position is a powerful deactivating group and a meta-director. This is due to its strong negative inductive effect (-I), which withdraws electron density from the aromatic ring, making it less nucleophilic. Current time information in Pasuruan, ID.clockss.org Consequently, the -CF3 group directs incoming electrophiles to the positions meta to it, which in this case are C5 and C8a (the carbon at the ring junction).

The bromine atoms at C3 and C4 are also deactivating due to their inductive effect, but they are ortho, para-directing due to the +M (mesomeric) effect of their lone pairs. However, their influence on the benzene ring is less direct. The combined deactivating effects of two bromine atoms and a trifluoromethyl group render electrophilic aromatic substitution on this molecule challenging, likely requiring harsh reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Substituted Quinoline Ring

Electrophile (E+)Predicted Major Product(s)Rationale
Nitrating Mixture (HNO3/H2SO4)5-Nitro-3,4-dibromo-7-trifluoromethylquinolineThe -CF3 group at C7 is a strong meta-director, directing the nitro group to the C5 position. The benzene ring is more susceptible to electrophilic attack than the pyridine (B92270) ring.
Br2/FeBr35-Bromo-3,4-dibromo-7-trifluoromethylquinolineSimilar to nitration, the -CF3 group directs the incoming bromine to the C5 position.

Note: The data in this table is predictive and based on general principles of electrophilic aromatic substitution on similarly substituted aromatic systems. Experimental verification would be required.

Derivatization and Functionalization Strategies

Given the deactivated nature of the quinoline ring towards electrophilic substitution, derivatization strategies often focus on the existing functional groups: the quinoline nitrogen and the bromine substituents.

The nitrogen atom of the quinoline ring retains its basic character and can be targeted for functionalization. A common transformation is the formation of the corresponding N-oxide. clockss.orgthieme-connect.de

N-Oxidation: Treatment of this compound with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, would be expected to yield this compound N-oxide. The formation of the N-oxide has several important consequences for the reactivity of the molecule. It can activate the C2 and C4 positions for nucleophilic attack and can also serve as a directing group in certain metal-catalyzed C-H activation reactions. thieme-connect.de For electron-deficient quinolines, N-oxidation may require more forcing conditions. clockss.org

Table 2: Representative Reaction for the Transformation of the Quinoline Nitrogen

Starting MaterialReagents and ConditionsProduct
This compoundm-CPBA, CH2Cl2, rtThis compound N-oxide

Note: The conditions presented are based on general procedures for the N-oxidation of quinolines and may require optimization for this specific substrate.

The bromine atoms at the C3 and C4 positions provide versatile handles for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The relative reactivity of the C3-Br and C4-Br bonds in these reactions would be a key consideration for selective functionalization. Generally, the C4-Br bond might be more reactive in some cross-coupling reactions due to its position adjacent to the nitrogen atom, which can influence the electronic properties and coordination to the metal catalyst. However, steric factors can also play a significant role.

Table 3: Examples of Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Ligand/BasePotential Product
Suzuki-MiyauraArylboronic acidPd(PPh3)4, Na2CO33-Aryl-4-bromo-7-trifluoromethylquinoline or 4-Aryl-3-bromo-7-trifluoromethylquinoline
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3N3-Alkynyl-4-bromo-7-trifluoromethylquinoline or 4-Alkynyl-3-bromo-7-trifluoromethylquinoline
Buchwald-HartwigAminePd2(dba)3, BINAP, NaOtBu3-Amino-4-bromo-7-trifluoromethylquinoline or 4-Amino-3-bromo-7-trifluoromethylquinoline

Note: This table illustrates potential applications of cross-coupling reactions. The regioselectivity and yields would depend on the specific substrates and reaction conditions employed.

The trifluoromethyl group is known for its high stability and is generally unreactive under most synthetic conditions. This inertness is a consequence of the strong carbon-fluorine bonds. Transformations of the -CF3 group are rare and typically require harsh reagents or specific activation. For instance, hydrolysis of a -CF3 group to a carboxylic acid can sometimes be achieved under strongly acidic or basic conditions at high temperatures, but this is often a low-yielding process. Therefore, the -CF3 group in this compound is expected to remain intact during most derivatization reactions targeting other parts of the molecule.

Mechanistic Investigations of Reactions Involving 3,4 Dibromo 7 Trifluoromethylquinoline

Elucidation of Reaction Pathways

No specific studies on the elucidation of reaction pathways for cyclization, halogenation, or cross-coupling reactions starting from 3,4-dibromo-7-trifluoromethylquinoline were found.

Stepwise Mechanisms in Cyclization Reactions

Information regarding the stepwise mechanisms of cyclization reactions involving this compound is not present in the available literature. Research on the cyclization of different but related structures, such as 1,7-enynes, suggests that such reactions can proceed through radical or metal-catalyzed pathways, often involving a series of steps including initiation, propagation, and termination. However, the specific mechanism for this compound remains uninvestigated.

Intermediates in Halogenation and Cross-Coupling Processes

There is no published research identifying or proposing specific intermediates in the halogenation or cross-coupling reactions of this compound. In general, palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific intermediates would depend on the catalyst, ligands, and coupling partners used. For halogenation, electrophilic aromatic substitution would likely proceed via a resonance-stabilized carbocation intermediate (a sigma complex), but this has not been experimentally verified for this specific compound.

Kinetic and Thermodynamic Studies

No kinetic or thermodynamic data for reactions involving this compound has been reported. Such studies are crucial for understanding reaction feasibility, rates, and for optimizing reaction conditions.

Rate-Determining Steps in Complex Reaction Sequences

Without kinetic studies, the rate-determining step for any complex reaction sequence involving this compound cannot be identified.

Energy Profiles of Key Transition States

Computational and experimental studies to determine the energy profiles and structures of key transition states in reactions of this compound have not been published.

Isotopic Labeling Experiments (e.g., Deuterium Studies)

No isotopic labeling experiments, such as those using deuterium, have been reported for this compound to probe reaction mechanisms. These experiments are powerful tools for tracking the fate of atoms throughout a reaction and for elucidating the nature of bond-breaking and bond-forming steps.

Computational and Theoretical Chemistry Applications to 3,4 Dibromo 7 Trifluoromethylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of molecules. In DFT, the energy of the system is determined as a functional of the electron density.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For 3,4-Dibromo-7-trifluoromethylquinoline, DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate the optimal bond lengths, bond angles, and dihedral angles. researchgate.net

This analysis confirms the planarity of the quinoline (B57606) ring system and determines the spatial orientation of the bromine atoms and the trifluoromethyl group. Conformational analysis would be particularly important for the CF₃ group, identifying its most stable rotational position relative to the quinoline plane. The result is a precise, low-energy model of the molecule's structure.

Table 5.1.1: Representative Optimized Geometric Parameters for a Substituted Quinoline Analog

This table presents typical data obtained from a DFT geometry optimization for a substituted quinoline derivative to illustrate the expected output for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~ 1.37 Å
Bond LengthC3-C4~ 1.42 Å
Bond LengthC4-Br~ 1.90 Å
Bond LengthC7-CF₃~ 1.49 Å
Bond AngleC3-C4-C4a~ 121°
Bond AngleC6-C7-C8~ 120°
Dihedral AngleC8-C7-C(F₃)-F~ 60°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. arabjchem.org

HOMO: Represents the ability to donate an electron. A higher energy HOMO indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the electron-withdrawing nature of the bromine atoms and the potent trifluoromethyl group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline. DFT calculations provide precise energy values for these orbitals, which can then be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. rsc.orgrsc.org

Table 5.1.2: Representative FMO Energies and Global Reactivity Descriptors for a Halogenated Quinoline Derivative

Illustrative data for a related quinoline compound, demonstrating the parameters calculated from FMO analysis.

ParameterSymbolValue (eV)Formula
HOMO EnergyE(HOMO)-6.85-
LUMO EnergyE(LUMO)-2.50-
Energy GapΔE4.35E(LUMO) - E(HOMO)
Chemical Hardnessη2.175(E(LUMO) - E(HOMO)) / 2
Chemical Potentialµ-4.675(E(HOMO) + E(LUMO)) / 2
Electrophilicity Indexω5.03µ² / (2η)

DFT calculations can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data.

Vibrational Frequencies: Theoretical frequency calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C ring vibrations, or C-F stretching in the trifluoromethyl group. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. arabjchem.org

UV/Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. arabjchem.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transitions, along with their corresponding oscillator strengths (a measure of transition probability), allow for the simulation of the UV-Vis spectrum, predicting the wavelength of maximum absorption (λmax). For this compound, TD-DFT could predict how the dibromo and trifluoromethyl substituents shift the characteristic absorption bands of the quinoline core.

Table 5.1.3: Representative Predicted Spectroscopic Data for a Substituted Quinoline

This table provides an example of predicted spectroscopic data for a quinoline derivative.

Spectrum TypeCalculated ParameterValue
Vibrational (IR)C-F Stretch~1150 cm⁻¹
Vibrational (IR)C=N Stretch~1620 cm⁻¹
Vibrational (IR)Aromatic C-H Stretch~3050 cm⁻¹
Electronic (UV/Vis)λmax (Transition 1)~315 nm
Electronic (UV/Vis)Oscillator Strength (f)0.12

Quantum Chemical Calculations of Reactivity

Beyond global reactivity, computational methods can predict the specific sites on a molecule that are most likely to react.

Molecular Electrostatic Potential (MEP) maps are a primary tool for visualizing reactive sites. arabjchem.org An MEP map plots the electrostatic potential onto the molecule's electron density surface.

Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack. In this compound, this would likely be the region around the nitrogen atom due to its lone pair of electrons.

Electron-poor regions (positive potential, typically colored blue) are susceptible to nucleophilic attack. The hydrogen atoms and the carbon atoms attached to the highly electronegative halogens and CF₃ group would show positive potential.

Fukui functions can also be calculated to provide a more quantitative, atom-by-atom measure of reactivity towards electrophiles and nucleophiles. arabjchem.org For the title compound, the carbon at position 4, bonded to a bromine atom, is a likely site for nucleophilic attack, while various positions on the benzene (B151609) ring would be sites for electrophilic attack, modulated by the directing effects of the trifluoromethyl group.

DFT is a powerful method for mapping out the entire energy profile of a chemical reaction. By calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states, chemists can elucidate a detailed reaction mechanism.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would model the entire reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. This analysis can reveal, for instance, whether a substitution reaction proceeds via an addition-elimination or an elimination-addition mechanism, information that is often difficult to obtain experimentally.

Influence of Substituents on Reaction Energetics

The reactivity of an aromatic system like this compound is fundamentally governed by its electronic properties. The introduction of additional substituents can significantly alter the electron density distribution within the quinoline ring system, thereby influencing the energetics of chemical reactions. These effects are primarily categorized as inductive and resonance effects, which can either donate or withdraw electron density.

The existing this compound molecule possesses a unique electronic profile. The bromine atoms at the 3 and 4 positions act as moderate electron-withdrawing groups through induction, while also having a weak electron-donating resonance effect. The trifluoromethyl group at the 7-position is a powerful electron-withdrawing group due to the strong inductive effect of the fluorine atoms. This inherent electronic landscape makes the quinoline ring relatively electron-deficient, which in turn affects the activation energies of potential reactions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how further substitution would modulate these reaction energetics. nih.govnih.gov DFT calculations can determine the energies of reactants, transition states, and products, allowing for the quantification of activation barriers and reaction enthalpies. Key descriptors derived from these calculations, such as Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energy gaps), natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, provide a deeper understanding of the substituent effects. nih.govnih.gov

Electron-Donating Groups (EDGs):

The introduction of an electron-donating group (e.g., -OCH₃, -NH₂, -CH₃) onto the quinoline backbone is expected to increase the electron density of the ring system. This would generally lead to a destabilization of the ground state of the molecule, but more importantly, it would stabilize electron-deficient transition states, such as those occurring in electrophilic aromatic substitution reactions. Consequently, the activation energy for such reactions would be lowered, leading to an increase in reaction rate.

Electron-Withdrawing Groups (EWGs):

Conversely, the addition of another electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) would further decrease the electron density of the quinoline ring. This would stabilize the ground state of the molecule and destabilize any electron-deficient transition states. As a result, the activation energy for electrophilic aromatic substitution would increase, slowing down the reaction rate. For nucleophilic aromatic substitution reactions, however, an additional EWG would be expected to lower the activation energy by stabilizing the negatively charged intermediate (Meisenheimer complex).

Interactive Data Table: Predicted Influence of Substituents on Reaction Energetics of this compound

The following table provides a conceptual overview of the predicted effects of various substituents on the reaction energetics of this compound. The values presented are illustrative and based on general principles of physical organic chemistry, intended to demonstrate expected trends rather than report empirical data.

Substituent GroupTypeExpected Effect on Activation Energy (Electrophilic Attack)Expected Effect on Reaction Rate (Electrophilic Attack)
-OCH₃ (Methoxy)Strong EDGDecreaseIncrease
-NH₂ (Amino)Strong EDGDecreaseIncrease
-CH₃ (Methyl)Weak EDGSlight DecreaseSlight Increase
-H (Hydrogen)NeutralBaselineBaseline
-Cl (Chloro)Weak EWGSlight IncreaseSlight Decrease
-CN (Cyano)Strong EWGIncreaseDecrease
-NO₂ (Nitro)Strong EWGSignificant IncreaseSignificant Decrease

Detailed Research Findings (Theoretical Projections):

Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. nih.gov For this compound, the introduction of an EDG would raise the HOMO energy level, narrowing the HOMO-LUMO gap and thus increasing the molecule's reactivity towards electrophiles. An EWG would lower the HOMO energy, widening the gap and decreasing reactivity towards electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map of the parent compound would show regions of negative potential (electron-rich) around the nitrogen atom and positive potential (electron-poor) distributed across the ring, influenced by the bromo and trifluoromethyl groups. Adding an EDG would increase the negative potential on the aromatic ring, making it a more favorable site for electrophilic attack. An EWG would intensify the positive potential, favoring nucleophilic attack.

Reaction Mechanism Studies: Computational modeling of specific reactions, such as nitration or amination, would allow for the detailed mapping of the reaction coordinate. By calculating the energies of intermediates and transition states for different substituted analogues of this compound, a quantitative comparison of reaction energetics could be achieved. These studies would likely show that the position of the new substituent would also play a crucial role in determining the regioselectivity and energetics of the reaction.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromo 7 Trifluoromethylquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3,4-Dibromo-7-trifluoromethylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, along with fluorine-19 NMR, would provide a complete picture of its molecular framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the quinoline (B57606) ring system. The substitution pattern significantly influences the chemical shifts of the remaining protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the four aromatic protons on the quinoline core. The proton at the C2 position is anticipated to be the most deshielded, appearing at the lowest field due to the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H5, H6, and H8) will have chemical shifts influenced by the electron-withdrawing trifluoromethyl group at C7 and the bromine atoms. Based on data for related substituted quinolines, the predicted chemical shifts are outlined in Table 1. synquestlabs.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms bonded to the electronegative bromine (C3, C4) and nitrogen atoms (C2, C8a) are expected to be significantly deshielded. The trifluoromethyl group will also influence the chemical shifts of the carbons in the benzene portion of the quinoline ring, particularly C7. researchgate.netresearchgate.net A quartet signal is expected for the trifluoromethyl carbon due to coupling with the three fluorine atoms. Predicted ¹³C NMR chemical shifts are presented in Table 1.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity of the protons on the benzene ring (H5, H6, H8).

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC: This technique shows correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons (C3, C4, C4a, C7, C8a) by observing their long-range couplings to the assigned protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous substituted quinolines and are relative to TMS (tetramethylsilane).

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.9~152
3-~125
4-~138
4a-~148
5~8.2~128
6~7.8~126 (q, J ≈ 4 Hz)
7-~130 (q, J ≈ 33 Hz)
8~8.4~129
8a-~147
CF₃-~123 (q, J ≈ 272 Hz)

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single signal for the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment around the CF₃ group. For a trifluoromethyl group attached to an aromatic ring like quinoline, the chemical shift is typically observed in the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.orgrsc.org This signal would appear as a singlet, as there are no adjacent fluorine or proton atoms for coupling, although long-range couplings to H6 and H8 might be observable with high-resolution instrumentation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would provide unequivocal confirmation of its molecular structure. It would verify the positions of the bromine atoms at C3 and C4 and the trifluoromethyl group at C7. The planarity of the quinoline ring system would also be confirmed. Expected bond lengths and angles would be consistent with a hybrid of aromatic and heterocyclic character, with some distortions due to the bulky and electronegative substituents. For instance, the C-Br bond lengths are expected to be in the range of 1.88-1.92 Å, and the C-C bond lengths within the aromatic rings would be intermediate between single and double bonds.

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are anticipated to play a role in the solid-state assembly. These include:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the nitrogen atom of an adjacent quinoline ring or other electron-rich regions. This type of interaction is a significant force in the crystal engineering of halogenated compounds.

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen, bromine, and fluorine atoms. These dipoles will interact to stabilize the crystal lattice.

An analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insight into the supramolecular chemistry of this compound.

Advanced Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and can provide information about functional groups and bonding.

The vibrational spectrum of this compound is expected to be complex, with numerous bands corresponding to the vibrations of the quinoline skeleton and its substituents. Key vibrational modes are predicted in Table 2. mdpi.comastrochem.orgfrontiersin.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected to appear in the 1400-1650 cm⁻¹ range.

C-F Stretching: The C-F stretching modes of the trifluoromethyl group are characteristically strong in the IR spectrum and are anticipated in the 1100-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ range.

Ring Bending Modes: Out-of-plane and in-plane bending vibrations of the quinoline ring will give rise to a series of bands in the fingerprint region (below 1000 cm⁻¹).

Comparing the experimental IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. iosrjournals.org Such analysis can provide insights into the effects of the substituents on the electronic structure and force constants of the quinoline ring.

Table 2: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumStrong
C=C / C=N Ring Stretch1400 - 1650StrongStrong
CF₃ Symmetric Stretch~1280StrongMedium
CF₃ Asymmetric Stretch~1140, ~1180Very StrongMedium
C-H In-Plane Bend1000 - 1300MediumWeak
C-H Out-of-Plane Bend750 - 900StrongWeak
C-Br Stretch500 - 700MediumStrong

Role As a Synthetic Building Block in Complex Chemical Synthesis

Precursor to Diversely Functionalized Quinoline (B57606) Systems

The presence of two vicinal bromine atoms on the quinoline core of 3,4-Dibromo-7-trifluoromethylquinoline makes it an ideal starting material for the synthesis of a wide range of substituted quinoline derivatives. The differential reactivity of the C-Br bonds, influenced by their position on the heterocyclic ring, can be exploited to achieve selective functionalization.

Synthesis of Polyhalogenated Quinoline Derivatives

While specific examples detailing the further halogenation of this compound are not extensively documented in the literature, the principles of electrophilic aromatic substitution on quinoline systems are well-established. The existing bromine and trifluoromethyl groups deactivate the ring towards further electrophilic attack. However, under forcing conditions, or through alternative synthetic routes, the introduction of additional halogen atoms at other positions on the quinoline nucleus is conceivable. This would lead to the formation of tri- or tetra-halogenated quinolines, which are valuable intermediates for creating highly functionalized molecules through sequential cross-coupling reactions.

Construction of Fused Heterocyclic Architectures

The dibromo substitution pattern of this compound provides a strategic entry point for the construction of fused heterocyclic systems. By introducing appropriate functional groups through substitution of the bromine atoms, subsequent intramolecular cyclization reactions can be triggered to build additional rings onto the quinoline framework.

For instance, substitution of the bromine atoms with nucleophiles containing a tethered reactive group can facilitate ring closure. A hypothetical, yet chemically sound, reaction pathway could involve a double Sonogashira coupling with a bifunctional alkyne, followed by an intramolecular cyclization to form a novel polycyclic aromatic system. While direct literature examples for this compound are scarce, the synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines demonstrates the feasibility of such tandem reactions to construct fused systems. acs.org The electrophilic cyclization of N-(2-alkynyl)anilines to form 3-halogenated quinolines also provides a precedent for intramolecular ring-forming reactions on functionalized quinoline precursors. nih.gov

Intermediate in the Synthesis of Advanced Organic Scaffolds

The ability to selectively functionalize the 3- and 4-positions of the quinoline ring allows for the development of sophisticated organic scaffolds with tailored electronic and structural properties.

Preparation of Quinolines with Extended Conjugation Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for extending the π-conjugation of aromatic systems. The two bromine atoms in this compound can serve as handles for the sequential or simultaneous introduction of aryl, heteroaryl, or alkynyl groups.

The differential reactivity of the C3-Br and C4-Br bonds can, in principle, allow for selective, stepwise couplings. For example, a Sonogashira coupling could be performed at one position, followed by a Suzuki coupling at the other, leading to unsymmetrically substituted quinolines with extended π-systems. Such molecules are of interest for their potential applications in organic electronics and as fluorescent probes. The synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines via Suzuki-Miyaura cross-coupling highlights the utility of dihaloquinolines in creating highly arylated systems. nih.gov

A representative, though not exhaustive, table of potential cross-coupling reactions is provided below:

Reaction TypeCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid3,4-Diaryl-7-trifluoromethylquinoline
SonogashiraTerminal alkyne3,4-Diethynyl-7-trifluoromethylquinoline
HeckAlkene3,4-Divinyl-7-trifluoromethylquinoline
Buchwald-HartwigAmine3,4-Diamino-7-trifluoromethylquinoline

Incorporation into Macrocyclic or Supramolecular Structures

The difunctional nature of this compound makes it an attractive component for the synthesis of macrocycles and supramolecular assemblies. By reacting the dibromo derivative with suitable linkers, it is possible to construct large ring systems. For example, a double Suzuki or Sonogashira coupling with a di-boronic acid or a di-alkyne linker could lead to the formation of a macrocyclic structure containing the quinoline unit. The synthesis of macrocycles from diol precursors provides a general strategy that could be adapted for dihaloquinolines. researchgate.net Furthermore, the photochemical synthesis of dihydroquinolinones has been investigated for macrocycle synthesis via ring expansion, showcasing the utility of quinoline derivatives in constructing large cyclic systems. uct.ac.za

The quinoline nitrogen atom can also participate in non-covalent interactions, such as hydrogen bonding or metal coordination, which can be exploited in the design of self-assembling supramolecular structures.

Building Block in Materials Science and Medicinal Chemistry Research

The unique combination of a halogenated quinoline core and a trifluoromethyl group imparts specific properties that are highly desirable in both materials science and medicinal chemistry.

In materials science , the electron-withdrawing nature of the trifluoromethyl group, coupled with the potential for extended conjugation through functionalization of the bromo-positions, makes this compound a promising building block for novel organic electronic materials. Quinoline derivatives are known to be used in organic light-emitting diodes (OLEDs) and as ligands in organometallic catalysis. nih.gov The introduction of the trifluoromethyl group can enhance properties such as electron affinity and photostability.

In medicinal chemistry , the quinoline scaffold is considered a "privileged structure" due to its prevalence in a wide range of bioactive molecules. rsc.orgnih.govorientjchem.org The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is often introduced to improve metabolic stability, lipophilicity, and binding affinity of a drug candidate. The bromine atoms on this compound provide convenient points for diversification, allowing for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies. A study on a dibromoquinoline compound demonstrated potent antifungal and antivirulence activity, highlighting the potential of this class of compounds in drug discovery. nih.gov

Structure Reactivity Relationship Studies of Halogenated Trifluoromethylquinolines

Impact of Bromine Substituents on Electron Density and Aromaticity

The quinoline (B57606) scaffold is an electron-deficient aromatic system due to the presence of the nitrogen atom, which withdraws electrons from the ring through resonance. nih.gov The introduction of halogen substituents further modulates this electronic landscape. Bromine atoms, like other halogens, exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). libretexts.org

Inductive Effect (-I): Due to its electronegativity, bromine pulls electron density away from the aromatic ring through the sigma (σ) bond. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the quinoline ring. libretexts.org

Table 1: Electronic Effects of Bromine Substituents on the Quinoline Ring
Electronic EffectDescriptionImpact on Quinoline Ring
Inductive Effect (-I)Withdrawal of electron density through the σ-bond due to bromine's electronegativity.Decreases electron density, deactivating the ring towards electrophiles.
Resonance Effect (+R)Donation of lone pair electrons into the π-system of the ring.Slightly increases electron density, but this effect is weaker than the inductive effect.
Net EffectOverall electron-withdrawing.The ring becomes more electron-poor (electrophilic) and activated for nucleophilic substitution. nih.govnumberanalytics.com

Influence of the Trifluoromethyl Group on Electronic and Steric Properties

The trifluoromethyl (-CF₃) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the electronic and steric properties of the quinoline ring is profound.

Electronic Properties: The strong electron-withdrawing nature of the -CF₃ group is primarily due to the powerful inductive effect (-I) of the three highly electronegative fluorine atoms. nih.gov Unlike halogens, the -CF₃ group has no electron-donating resonance effect. This potent inductive withdrawal of electron density significantly deactivates the aromatic ring to which it is attached, making electrophilic substitution reactions more difficult. youtube.com In the context of 3,4-Dibromo-7-trifluoromethylquinoline, the -CF₃ group at the C7 position further reduces the electron density of the benzene (B151609) portion of the quinoline system, complementing the deactivating effects of the bromine atoms. This enhanced electrophilicity can make the molecule more susceptible to certain types of nucleophilic reactions. nih.gov

Steric Properties: The trifluoromethyl group is also sterically demanding. Its bulkiness can hinder chemical reactions at positions adjacent to its point of attachment (the ortho positions, C6 and C8). acs.org This steric hindrance can play a crucial role in controlling the regioselectivity of derivatization reactions by blocking access to nearby sites and directing incoming reagents to less sterically crowded positions.

Table 2: Properties of the Trifluoromethyl Substituent
PropertyDescriptionImpact on the Quinoline Ring at Position 7
Electronic EffectStrongly electron-withdrawing via the inductive effect (-I). No resonance donation. nih.govyoutube.comSignificantly decreases electron density on the benzene ring, deactivating it towards electrophilic attack.
Steric EffectBulky and sterically hindering due to the size of the three fluorine atoms. acs.orgMay block or slow reactions at the adjacent C6 and C8 positions, influencing regioselectivity.

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

The combination of two bromine atoms and a trifluoromethyl group exerts strong control over the regioselectivity of further functionalization. The electron-poor nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions rather than electrophilic substitutions.

Regioselectivity:

Metal-Catalyzed Cross-Coupling: The C-Br bonds at positions 3 and 4 are ideal sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. beilstein-journals.org This allows for the introduction of a wide variety of carbon-based substituents. The relative reactivity of the C3-Br versus the C4-Br bond would depend on the specific catalytic system and steric environment.

Direct C-H Functionalization: While challenging on such an electron-poor system, directing-group-assisted C-H functionalization could potentially target specific positions. Studies on other substituted quinolines show that regioselectivity is highly dependent on the directing group and the metal catalyst used. mdpi.comrsc.org

Metalation: The trifluoromethyl group is known to direct deprotonation (metalation) to its ortho position. However, in this molecule, the C8 position is ortho to the -CF₃ group. Depending on the reagent, metalation could potentially be directed to this site, allowing for subsequent reaction with an electrophile. capes.gov.br

Stereoselectivity: Stereoselectivity would become a factor if a derivatization reaction creates a new chiral center. For instance, in a nucleophilic addition to a derivatized version of the molecule, the bulky trifluoromethyl group could sterically block one face of the quinoline ring, favoring the approach of a reagent from the opposite, less hindered face, thus leading to a preferred stereoisomer. nih.gov

Table 3: Potential Derivatization Reactions and Regioselectivity Control
Reaction TypeLikely Reactive SitesControlling Factors
Palladium-Catalyzed Cross-CouplingC3-Br, C4-BrReactivity of C-Br bonds, catalyst, and ligands. beilstein-journals.org
Nucleophilic Aromatic Substitution (SₙAr)C3, C4 (substitution of Br)Leaving group ability of bromine, electron-withdrawing effects of all substituents. numberanalytics.com
Directed C-H MetalationC8 (ortho to -CF₃), C2, or C5Choice of directing group and organometallic reagent. rsc.orgcapes.gov.br

Comparative Analysis with Other Halogenated Quinoline Analogues

The reactivity of this compound can be better understood by comparing it to other halogenated quinolines. The type, number, and position of halogen substituents all play a critical role.

Comparison by Halogen Type (F, Cl, Br): In nucleophilic aromatic substitution reactions, the reactivity of a C-X bond often follows the trend C-F > C-Cl > C-Br. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the more powerful inductive electron withdrawal of fluorine. rsc.org Therefore, a hypothetical 3,4-Difluoro-7-trifluoromethylquinoline would likely be more reactive toward nucleophiles than the dibromo analogue.

Comparison by Position of Halogens: The position of the bromine atoms significantly affects reactivity. For example, in 5,7-dibromo or 6,8-dibromo quinolines, the electronic effects are distributed differently. nih.gov Bromination of quinoline itself often occurs on the benzene ring (e.g., at C5 and C8) under acidic conditions. researchgate.net The presence of bromines at C3 and C4, on the pyridine (B92270) ring, creates a particularly electron-deficient heterocyclic core.

Comparison by Number of Halogens: Compared to a mono-bromo-trifluoromethylquinoline, the 3,4-dibromo analogue is more electron-deficient and thus more deactivated toward electrophiles but more activated toward nucleophiles. The presence of two leaving groups also offers the potential for sequential or double derivatization reactions.

Table 4: Comparative Properties of Halogenated Quinoline Analogues
CompoundKey Structural FeatureExpected Impact on Reactivity
This compoundTwo Br atoms on pyridine ring; -CF₃ on benzene ring.Highly electron-deficient. Prone to nucleophilic substitution/cross-coupling at C3/C4. Very resistant to electrophilic attack.
5,8-DibromoquinolineTwo Br atoms on benzene ring.Electron-deficient benzene ring. Less impact on the pyridine ring's electronics compared to the 3,4-dibromo isomer. researchgate.net
3,4-Difluoro-7-trifluoromethylquinoline (Hypothetical)Fluorine instead of bromine.Stronger inductive withdrawal from fluorine would make the ring even more electron-poor and likely more reactive in SₙAr reactions. rsc.org
4-Bromo-7-trifluoromethylquinoline (Hypothetical)One less bromine atom.Less electron-deficient than the dibromo analogue. Would be slightly less activated for nucleophilic attack.

Q & A

Q. What are the common synthetic routes for 3,4-Dibromo-7-trifluoromethylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis often involves halogenation and trifluoromethylation of quinoline precursors. For example, bromination at the 3,4-positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., using CuI or Pd catalysts) or via direct cyclization of trifluoromethylated intermediates . Key Variables:

  • Temperature: Lower temperatures reduce side reactions but may slow kinetics.
  • Catalyst Load: Excess catalyst can improve yield but complicate purification.
    Design Tip: Use a factorial design (e.g., 2^k factorial) to optimize variables like temperature, catalyst concentration, and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. ¹H and ¹³C NMR resolve bromine substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • HPLC-PDA: Reversed-phase HPLC with photodiode array detection assesses purity and identifies co-eluting impurities .
    Validation: Cross-reference with databases like ChemIDplus or EPA DSSTox for spectral matching .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example:

Reaction Path Search: Use software like Gaussian or ORCA to simulate intermediates and activation energies.

Electrostatic Potential Maps: Identify electrophilic regions (e.g., bromine sites) prone to nucleophilic attack .
Case Study: ICReDD’s workflow combines computational predictions with experimental validation to prioritize reaction conditions .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or measurement techniques. Stepwise Approach:

Standardize Protocols: Use IUPAC-recommended methods for solubility testing.

Statistical Analysis: Apply ANOVA to compare datasets and identify outliers.

Controlled Replication: Repeat experiments under identical conditions (e.g., 25°C, DMSO as solvent) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Ligand Screening: Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilicity at bromine sites.
    Experimental Design:
FactorLevel 1Level 2
Ligand TypeXPhosBINAP
SolventDMFTHF
Temperature80°C100°C
Analysis: Use response surface methodology (RSM) to map optimal conditions .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effect: The CF₃ group decreases electron density on the quinoline ring, enhancing electrophilic reactivity.
  • Biological Impact: Fluorine’s lipophilicity improves membrane permeability, which can be quantified via logP measurements or molecular docking studies .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

Methodological Answer:

  • Heat Management: Exothermic bromination steps require jacketed reactors for temperature control.
  • Purification: Column chromatography is impractical at scale; switch to recrystallization or continuous distillation.
    Process Engineering: Refer to CRDC subclass RDF2050103 (chemical engineering design) for reactor and separation technology guidelines .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs): Test UV/H₂O₂ or Fenton reactions to simulate degradation.
  • Analytical Tools: Use LC-MS/MS to identify brominated and fluorinated fragments.
  • Toxicity Screening: Employ in silico tools like EPA’s TEST software for ecotoxicity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.